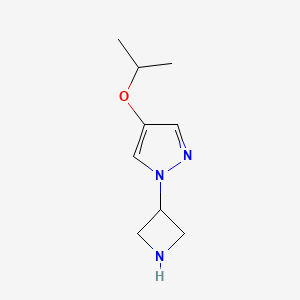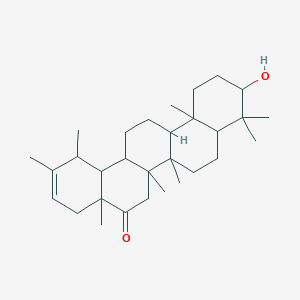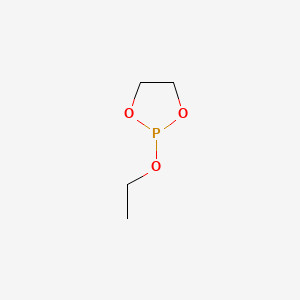
Trimethyl(2,2,3,3-tetrafluorocyclobutyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl(2,2,3,3-tetrafluorocyclobutyl)silane is a specialized organosilicon compound with the molecular formula C₇H₁₂F₄Si This compound features a cyclobutyl ring substituted with four fluorine atoms and a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(2,2,3,3-tetrafluorocyclobutyl)silane typically involves the reaction of a cyclobutyl precursor with fluorinating agents followed by silylation. One common method includes:
Fluorination: Starting with a cyclobutyl compound, fluorination is achieved using reagents such as sulfur tetrafluoride (SF₄) or cobalt trifluoride (CoF₃) under controlled conditions to introduce the fluorine atoms.
Silylation: The fluorinated cyclobutyl intermediate is then reacted with trimethylchlorosilane (Me₃SiCl) in the presence of a base like triethylamine (Et₃N) to form the final product.
Industrial Production Methods: Industrial production may scale up these reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity.
化学反応の分析
Types of Reactions: Trimethyl(2,2,3,3-tetrafluorocyclobutyl)silane can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the silicon or the cyclobutyl ring.
Cross-Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-silicon bonds.
Common Reagents and Conditions:
Substitution: Reagents like halides (e.g., bromine or iodine) in the presence of a catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various silyl ethers or silanes, while oxidation might produce silanols or siloxanes.
Chemistry:
Catalysis: Used as a precursor in the synthesis of catalysts for organic reactions.
Materials Science: Incorporated into polymers to enhance their thermal and chemical stability.
Biology and Medicine:
Drug Delivery: Potential use in the development of drug delivery systems due to its stability and reactivity.
Imaging Agents: Modified versions can be used as imaging agents in medical diagnostics.
Industry:
Coatings and Sealants: Utilized in the formulation of high-performance coatings and sealants.
Electronics: Applied in the production of electronic materials with improved dielectric properties.
作用機序
The mechanism by which Trimethyl(2,2,3,3-tetrafluorocyclobutyl)silane exerts its effects is largely dependent on its chemical reactivity. The presence of the fluorinated cyclobutyl ring and the trimethylsilyl group allows it to interact with various molecular targets through:
Electrophilic and Nucleophilic Interactions: The silicon atom can act as an electrophile, while the fluorinated ring can participate in nucleophilic reactions.
Hydrophobic Interactions: The compound’s hydrophobic nature can influence its interaction with biological membranes and other hydrophobic molecules.
類似化合物との比較
Trimethylsilylcyclobutane: Lacks the fluorine atoms, resulting in different reactivity and applications.
Tetrafluorocyclobutylsilane: Similar structure but without the trimethylsilyl group, affecting its chemical properties.
Uniqueness: Trimethyl(2,2,3,3-tetrafluorocyclobutyl)silane is unique due to the combination of fluorine atoms and the trimethylsilyl group, which imparts distinct chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive organosilicon compounds.
特性
CAS番号 |
312-81-2 |
|---|---|
分子式 |
C7H12F4Si |
分子量 |
200.25 g/mol |
IUPAC名 |
trimethyl-(2,2,3,3-tetrafluorocyclobutyl)silane |
InChI |
InChI=1S/C7H12F4Si/c1-12(2,3)5-4-6(8,9)7(5,10)11/h5H,4H2,1-3H3 |
InChIキー |
CGZAQWRXEYZMTQ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1CC(C1(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,10-Bis[(1,1'-biphenyl)-4-yl]anthracene](/img/structure/B12091811.png)









![1-[(2S)-2-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12091877.png)


![tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate](/img/structure/B12091886.png)
